Ehna

Description

Structure

3D Structure

Properties

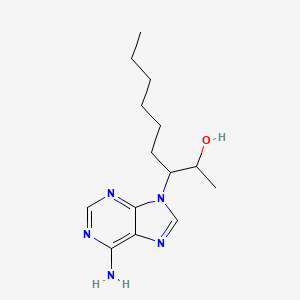

IUPAC Name |

3-(6-aminopurin-9-yl)nonan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSAAWHGJUZBOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70110044 |

Source

|

| Record name | 3-(6-Amino-9H-purin-9-yl)nonan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70110044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59262-86-1 |

Source

|

| Record name | 3-(6-Aminopurin-9-yl)nonan-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59262-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(2-Hydroxy-3-nonyl)adenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059262861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(6-Amino-9H-purin-9-yl)nonan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70110044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), a potent and versatile small molecule inhibitor. This compound, with the IUPAC name 3-(6-aminopurin-9-yl)nonan-2-ol, is a well-characterized dual inhibitor of adenosine deaminase (ADA) and phosphodiesterase type 2 (PDE2).[1][2] This dual activity makes it a valuable tool for investigating the intricate roles of adenosine and cyclic nucleotide signaling in a wide range of physiological and pathological processes. This document details the mechanism of action of this compound, provides a compilation of its key quantitative data, outlines experimental protocols for its characterization, and visualizes its impact on cellular signaling pathways.

Introduction

This compound is a synthetic adenine derivative that has garnered significant interest in the scientific community due to its specific and potent inhibitory effects.[1][2] Its ability to modulate two critical enzymatic pathways simultaneously offers a unique approach to studying cellular signaling. By inhibiting adenosine deaminase, this compound prevents the degradation of adenosine, leading to its accumulation and the subsequent activation of adenosine receptors. Concurrently, its inhibition of PDE2, a cGMP-stimulated phosphodiesterase, results in elevated levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The multifaceted effects of this compound have been explored in various research areas, including cardiovascular physiology, neuroscience, immunology, and cancer biology.

Mechanism of Action

This compound exerts its biological effects through the competitive and reversible inhibition of two key enzymes:

-

Adenosine Deaminase (ADA): ADA is a crucial enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. By inhibiting ADA, this compound effectively increases the extracellular and intracellular concentrations of adenosine. This elevated adenosine can then bind to and activate its four G protein-coupled receptors (A1, A2A, A2B, and A3), each linked to distinct downstream signaling cascades.

-

Phosphodiesterase Type 2 (PDE2): PDE2 is a dual-substrate phosphodiesterase that hydrolyzes both cAMP and cGMP. A key characteristic of PDE2 is its allosteric activation by cGMP. By inhibiting PDE2, this compound prevents the breakdown of cAMP and cGMP, leading to an increase in their intracellular concentrations. This, in turn, potentiates the signaling pathways mediated by these second messengers, such as those involving protein kinase A (PKA) and protein kinase G (PKG).

The dual inhibition of ADA and PDE2 by this compound results in a complex interplay of signaling events, making it a powerful tool for dissecting the crosstalk between the adenosine and cyclic nucleotide signaling pathways.

Quantitative Data

The inhibitory potency of this compound against its primary targets has been quantified in numerous studies. The following tables summarize key quantitative data for easy comparison.

Table 1: Inhibitory Potency of this compound against Adenosine Deaminase (ADA)

| Parameter | Value | Species/Tissue | Reference |

| Ki | 1.6 nM | Calf Intestine | N/A |

| IC50 | 4.9 nM | Calf Intestine | N/A |

Table 2: Inhibitory Potency of this compound against Phosphodiesterase (PDE) Isozymes

| Isozyme | IC50 | Species/Tissue | Reference |

| PDE2 | 0.8 µM | Human Myocardium | [1] |

| PDE2 | 2.0 µM | Porcine Myocardium | [1] |

| PDE1 | > 100 µM | Not Specified | N/A |

| PDE3 | > 100 µM | Not Specified | N/A |

| PDE4 | > 100 µM | Not Specified | N/A |

| PDE5 | > 100 µM | Not Specified | N/A |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Adenosine Deaminase (ADA) Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of this compound on ADA by measuring the rate of ammonia production from adenosine.

Materials:

-

Adenosine solution (substrate)

-

Adenosine deaminase (enzyme)

-

This compound (inhibitor)

-

Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Phenol-nitroprusside reagent

-

Alkaline hypochlorite reagent

-

Ammonium chloride or sulfate (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents: Prepare stock solutions of adenosine, ADA, and this compound in the appropriate buffer.

-

Standard Curve: Prepare a standard curve of ammonia using serial dilutions of ammonium chloride or sulfate.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

This compound at various concentrations (or vehicle control)

-

Adenosine deaminase solution

-

-

Pre-incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the adenosine solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate for a specific time (e.g., 20-30 minutes) at the chosen temperature.

-

Stop Reaction & Color Development:

-

Add the phenol-nitroprusside reagent to each well.

-

Add the alkaline hypochlorite reagent to each well.

-

-

Incubation: Incubate the plate at room temperature for a set time (e.g., 30 minutes) to allow for color development.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 625-630 nm) using a microplate reader.

-

Data Analysis: Calculate the rate of ammonia production for each this compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Phosphodiesterase 2 (PDE2) Inhibition Assay

This protocol outlines a method to measure the inhibitory effect of this compound on PDE2 activity using a commercially available kit that detects the amount of phosphate produced.

Materials:

-

Recombinant human PDE2A

-

cGMP (activator)

-

cAMP (substrate)

-

This compound (inhibitor)

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2)

-

5'-Nucleotidase

-

Phosphate detection reagent (e.g., Malachite Green-based)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents: Prepare stock solutions of PDE2, cGMP, cAMP, and this compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

cGMP solution (to activate PDE2)

-

This compound at various concentrations (or vehicle control)

-

PDE2 enzyme solution

-

-

Pre-incubation: Incubate the plate at 30°C for 10 minutes.

-

Initiate Reaction: Add the cAMP solution to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).

-

Stop Reaction and Phosphate Generation: Add 5'-nucleotidase to each well to convert the AMP product to adenosine and inorganic phosphate. Incubate for a further 10 minutes at 30°C.

-

Phosphate Detection: Add the phosphate detection reagent to each well.

-

Incubation: Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.

-

Data Analysis: Determine the amount of phosphate produced and calculate the percent inhibition for each this compound concentration. Plot the data to determine the IC50 value.

Signaling Pathways and Visualizations

The dual inhibitory action of this compound significantly impacts cellular signaling. The following diagrams, created using the DOT language, illustrate the key pathways affected by this compound.

Caption: this compound's inhibition of adenosine deaminase (ADA) increases intracellular adenosine levels.

Caption: this compound inhibits PDE2, leading to increased cAMP and cGMP levels and downstream signaling.

Caption: A generalized workflow for determining the IC50 of this compound.

Conclusion

Erythro-9-(2-hydroxy-3-nonyl)adenine is a powerful pharmacological tool for the simultaneous modulation of adenosine and cyclic nucleotide signaling pathways. Its well-defined dual inhibitory mechanism against adenosine deaminase and phosphodiesterase 2, supported by a wealth of quantitative data, makes it an invaluable asset for researchers in various fields. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for designing and interpreting experiments aimed at elucidating the complex roles of these fundamental signaling molecules in health and disease. As research continues to unravel the intricacies of cellular communication, the utility of specific and potent inhibitors like this compound will undoubtedly continue to grow.

References

The Discovery and Dual-Inhibitory Action of erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental evaluation of erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA). This compound is a potent small molecule inhibitor with a dual specificity for adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2). This document details the historical context of its discovery, its intricate mechanism of action on these two key enzymes, and provides a compilation of quantitative data on its inhibitory activity. Furthermore, it outlines detailed experimental protocols for the characterization of this compound and presents visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its biological significance and research applications.

Introduction: The Significance of Adenosine and cAMP/cGMP Signaling

Adenosine is a ubiquitous purine nucleoside that plays a crucial role in numerous physiological processes by activating specific G protein-coupled receptors. The extracellular concentration of adenosine is tightly regulated, primarily by the enzyme adenosine deaminase (ADA), which catalyzes its irreversible deamination to inosine. Dysregulation of adenosine levels is implicated in a variety of pathological conditions, making ADA a significant therapeutic target.

Cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are critical second messengers that mediate a wide array of cellular responses to external stimuli. Their intracellular concentrations are controlled by the synthetic activity of adenylyl and guanylyl cyclases and the degradative activity of phosphodiesterases (PDEs). The PDE superfamily comprises multiple enzyme families with distinct substrate specificities and regulatory properties. PDE2, a dual-substrate specific PDE, is unique in that its activity is allosterically activated by cGMP, leading to an increased hydrolysis of cAMP. This crosstalk between the cGMP and cAMP signaling pathways is a vital regulatory mechanism in many cell types.

The Discovery of a Dual-Action Inhibitor: this compound

The journey of this compound began in the 1970s with the systematic exploration of synthetic adenosine analogs as potential enzyme inhibitors. A pivotal moment in this research was the 1974 publication by H. J. Schaeffer and C. F. Schwender, which described the synthesis of a series of 9-substituted adenine derivatives. Among these was erythro-9-(2-hydroxy-3-nonyl)adenine, later abbreviated as this compound.

Initial studies focused on the interaction of these novel compounds with adenosine deaminase. It was discovered that the stereochemistry of the side chain was critical for inhibitory activity, with the erythro isomer of 9-(2-hydroxy-3-nonyl)adenine demonstrating potent, reversible inhibition of ADA. This discovery marked a significant advancement in the development of specific ADA inhibitors, providing researchers with a valuable new tool to probe the function of adenosine in various biological systems.

Further investigations into the pharmacological profile of this compound revealed a second, unexpected activity: the selective inhibition of cGMP-stimulated phosphodiesterase (PDE2). This dual inhibitory action set this compound apart from other ADA inhibitors and opened up new avenues for its application in research areas where the interplay between adenosine and cyclic nucleotide signaling is critical.

Mechanism of Action: A Tale of Two Enzymes

This compound exerts its biological effects through the inhibition of two distinct enzymes:

-

Adenosine Deaminase (ADA) Inhibition: this compound acts as a competitive inhibitor of ADA. Its structure, with the adenine core and a hydrophobic nonyl side chain, allows it to bind to the active site of the enzyme, preventing the binding and subsequent deamination of adenosine. This leads to an accumulation of adenosine in the extracellular space, thereby potentiating adenosine receptor signaling.

-

Phosphodiesterase 2 (PDE2) Inhibition: this compound is a selective inhibitor of the PDE2 enzyme. By binding to PDE2, this compound prevents the hydrolysis of both cAMP and cGMP. A key feature of PDE2 is its stimulation by cGMP, which increases its cAMP-hydrolyzing activity. This compound effectively blocks this cGMP-dependent activation, leading to an elevation of intracellular cAMP levels, particularly in the presence of cGMP-elevating agents.

The dual inhibition of ADA and PDE2 by this compound results in a synergistic potentiation of signaling pathways that are regulated by both adenosine and cyclic nucleotides.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound against ADA and PDE2 has been characterized in numerous studies across various species and tissues. The following table summarizes key quantitative data, including IC50 and Ki values.

| Target Enzyme | Species/Tissue | Parameter | Value (µM) | Reference(s) |

| Adenosine Deaminase (ADA) | Human Red Blood Cells | IC50 | 1.2 | [1] |

| Adenosine Deaminase (ADA) | - | Ki | 0.004 | [2] |

| Phosphodiesterase 2 (PDE2) | Human Myocardium | IC50 | 0.8 | [1] |

| Phosphodiesterase 2 (PDE2) | Porcine Myocardium | IC50 | 2 | [1] |

| Phosphodiesterase 2 (PDE2) | Rat Hepatocyte | IC50 | 3.5 | [1] |

| Phosphodiesterase 2 (PDE2) | Human Platelet | IC50 | 5.5 | [1] |

| Phosphodiesterase 2 (PDE2) | - | IC50 | 0.8 - 4 | [3] |

Experimental Protocols

Synthesis of erythro-9-(2-hydroxy-3-nonyl)adenine (this compound)

The original synthesis of this compound was reported by Schaeffer and Schwender in 1974. A generalized, representative protocol based on subsequent modifications and standard organic chemistry principles is outlined below. This should be adapted and optimized based on specific laboratory conditions and safety protocols.

Workflow for this compound Synthesis:

Caption: A generalized workflow for the synthesis of this compound.

Methodology:

-

Alkylation: Adenine is alkylated with a suitable 2-halo-3-nonanone derivative (e.g., 1-bromo-2-nonanone) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This reaction typically yields a mixture of N7 and N9-substituted adenines. The desired N9-isomer is then isolated, often by crystallization or chromatography.

-

Reduction: The ketone group of the N9-(2-oxo-3-nonyl)adenine intermediate is reduced to a hydroxyl group using a reducing agent like sodium borohydride. This reduction results in a mixture of two diastereomers: erythro and threo.

-

Diastereomer Separation: The erythro and threo diastereomers are separated using a suitable chromatographic technique, such as column chromatography or high-performance liquid chromatography (HPLC), to yield the pure, biologically active erythro-EHNA.

-

Characterization: The final product is characterized by standard analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis, to confirm its structure and purity.

Adenosine Deaminase (ADA) Inhibition Assay

A common method to determine the inhibitory activity of this compound against ADA is a spectrophotometric assay that measures the decrease in absorbance at 265 nm as adenosine is converted to inosine.

Workflow for ADA Inhibition Assay:

Caption: Workflow for a spectrophotometric ADA inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of purified ADA (e.g., from bovine spleen) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).

-

Prepare a stock solution of adenosine in the same buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

-

Assay Procedure:

-

In a UV-transparent 96-well plate or cuvettes, add the assay buffer, the ADA enzyme solution, and varying concentrations of this compound or vehicle control.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

Initiate the enzymatic reaction by adding the adenosine substrate.

-

-

Data Acquisition:

-

Immediately begin monitoring the decrease in absorbance at 265 nm over time using a spectrophotometer. The rate of decrease in absorbance is proportional to the ADA activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

-

Phosphodiesterase 2 (PDE2) Inhibition Assay

The inhibitory effect of this compound on PDE2 is often measured using a two-step radioenzymatic assay.

Workflow for PDE2 Inhibition Assay:

Caption: A two-step radioenzymatic assay for PDE2 inhibition.

Methodology:

-

Reagent Preparation:

-

Prepare a solution of purified or recombinant PDE2 enzyme in an appropriate assay buffer.

-

Prepare a reaction mixture containing [3H]-cAMP as the substrate, unlabeled cGMP to stimulate the enzyme, and other necessary cofactors (e.g., Mg2+).

-

Prepare serial dilutions of this compound.

-

-

First Step: PDE Reaction:

-

In reaction tubes, combine the PDE2 enzyme, varying concentrations of this compound, and the reaction mixture containing [3H]-cAMP and cGMP.

-

Incubate at 37°C for a specific time to allow for the hydrolysis of [3H]-cAMP to [3H]-5'-AMP.

-

Terminate the reaction, for example, by boiling.

-

-

Second Step: Conversion and Separation:

-

Add a solution of 5'-nucleotidase (e.g., from snake venom) to each tube and incubate to convert the [3H]-5'-AMP to [3H]-adenosine.

-

Separate the resulting [3H]-adenosine from the unreacted [3H]-cAMP using an ion-exchange resin (e.g., Dowex).

-

-

Data Acquisition and Analysis:

-

Quantify the amount of [3H]-adenosine in the eluate using liquid scintillation counting.

-

Calculate the percentage of PDE2 inhibition for each this compound concentration and determine the IC50 value as described for the ADA assay.

-

Signaling Pathways and Logical Relationships

The dual action of this compound has significant implications for cellular signaling, as depicted in the following diagrams.

This compound's Dual Mechanism of Action:

Caption: this compound's dual inhibition of ADA and PDE2.

Consequences of this compound Action on Cellular Signaling:

Caption: Signaling consequences of this compound's dual inhibitory action.

Applications in Research and Drug Development

The unique dual inhibitory profile of this compound has made it an invaluable tool in a variety of research fields:

-

Cardiovascular Research: Investigating the roles of adenosine and cAMP in cardiac function, vasodilation, and platelet aggregation.

-

Neuroscience: Studying the neuromodulatory effects of adenosine and the involvement of cyclic nucleotides in neuronal signaling.

-

Immunology and Inflammation: Elucidating the immunomodulatory functions of adenosine and the impact of cAMP on immune cell activation.

-

Cancer Biology: Exploring the potential of targeting adenosine and cAMP pathways in cancer therapy.[4]

-

Virology: this compound has been shown to inhibit the replication of certain viruses, such as herpes simplex virus.[5][6]

-

Stem Cell Biology: Maintaining the pluripotency of human embryonic stem cells.

While this compound itself has not been developed as a therapeutic drug for systemic use, its study has provided crucial insights that have guided the development of more selective inhibitors of ADA and various PDE families for a range of therapeutic applications.

Conclusion

Erythro-9-(2-hydroxy-3-nonyl)adenine stands as a landmark molecule in the study of purine and cyclic nucleotide signaling. Its discovery as a potent ADA inhibitor and subsequent characterization as a selective PDE2 inhibitor have provided the scientific community with a unique chemical probe to unravel the complex interplay between these two fundamental signaling pathways. This technical guide has provided an in-depth overview of this compound, from its historical discovery to its molecular mechanisms and experimental evaluation, to serve as a valuable resource for researchers and drug development professionals. The continued study of this compound and its derivatives is likely to yield further insights into the intricate signaling networks that govern cellular function in both health and disease.

References

- 1. Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Erythro-9-(2-hydroxy-3-nonyl)adenine as a specific inhibitor of herpes simplex virus replication in the presence and absence of adenosine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine deaminase: Functional implications and different classes of inhibitors | Semantic Scholar [semanticscholar.org]

- 4. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Rapid regulation of PDE-2 and PDE-4 cyclic AMP phosphodiesterase activity following ligation of the T cell antigen receptor on thymocytes: analysis using the selective inhibitors erythro-9-(2-hydroxy-3-nonyl)-adenine (this compound) and rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]

EHNA: A Dual-Action Inhibitor Targeting Adenosine Deaminase and Phosphodiesterase 2

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Erythro-9-(2-hydroxy-3-nonyl)adenine, commonly known as EHNA, is a potent and selective small molecule inhibitor with a unique dual-targeting mechanism. It effectively inhibits both adenosine deaminase (ADA), a key enzyme in purine metabolism, and phosphodiesterase 2 (PDE2), a critical regulator of cyclic nucleotide signaling. This dual inhibitory action positions this compound as a valuable pharmacological tool for investigating cellular signaling pathways and as a potential therapeutic agent for a range of disorders, including cardiovascular, inflammatory, and neurological conditions. This guide provides an in-depth overview of this compound's core mechanisms, quantitative inhibitory data, experimental methodologies, and its role in key signaling pathways.

Introduction

Adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2) are crucial enzymes involved in distinct but interconnected cellular processes. ADA catalyzes the irreversible deamination of adenosine to inosine, thereby regulating intracellular and extracellular adenosine levels. Adenosine, in turn, modulates a wide array of physiological functions through its interaction with specific G protein-coupled receptors. PDE2 is a member of the phosphodiesterase superfamily that hydrolyzes the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). A unique feature of PDE2 is its allosteric activation by cGMP, which enhances its cAMP-hydrolyzing activity.

This compound's ability to simultaneously inhibit both ADA and PDE2 leads to a synergistic elevation of intracellular adenosine and cAMP levels, making it a powerful tool for studying the crosstalk between these signaling pathways. This document serves as a comprehensive resource for researchers and drug development professionals interested in the multifaceted actions of this compound.

Mechanism of Action

Inhibition of Adenosine Deaminase (ADA)

This compound acts as a competitive inhibitor of ADA. Its purine-like core structure mimics the natural substrate adenosine, allowing it to bind to the active site of the enzyme. The long, hydrophobic nonyl side chain of this compound is thought to interact with a hydrophobic pocket adjacent to the active site, contributing to its high affinity and selectivity for ADA1, the ubiquitous intracellular isoform of the enzyme. By blocking the catalytic activity of ADA, this compound prevents the degradation of adenosine, leading to its accumulation.

Inhibition of Phosphodiesterase 2 (PDE2)

This compound also selectively inhibits PDE2. The inhibitory mechanism involves this compound binding to the catalytic domain of PDE2, thereby preventing the hydrolysis of cAMP and cGMP. Notably, this compound's inhibitory effect on PDE2 is more pronounced when the enzyme is stimulated by cGMP. This suggests that this compound may interfere with the conformational changes induced by cGMP binding, which are necessary for maximal catalytic activity. The dual inhibition of ADA and PDE2 by this compound results in a significant increase in intracellular levels of both adenosine and cAMP, leading to the activation of downstream signaling cascades.

Quantitative Inhibitory Data

The inhibitory potency of this compound against ADA and PDE2 has been characterized in various studies. The half-maximal inhibitory concentration (IC50) values can vary depending on the enzyme source, substrate concentration, and assay conditions. A summary of reported IC50 values is presented in the table below for easy comparison.

| Target Enzyme | Species/Tissue Source | IC50 Value (µM) | Reference |

| Adenosine Deaminase (ADA) | Human Red Blood Cells | 1.2 | |

| Adenosine Deaminase (ADA) | Not Specified | Potent Inhibitor | |

| Phosphodiesterase 2 (PDE2) | Human Myocardium | 0.8 | |

| Phosphodiesterase 2 (PDE2) | Porcine Myocardium | 2 | |

| Phosphodiesterase 2 (PDE2) | Rat Hepatocyte | 3.5 | |

| Phosphodiesterase 2 (PDE2) | Human Platelet | 5.5 | |

| Phosphodiesterase 2 (PDE2) | General | 4 |

Signaling Pathways and Experimental Workflows

The dual inhibitory action of this compound has profound effects on cellular signaling. The following diagrams, generated using the DOT language, illustrate the key pathways affected by this compound and a general workflow for studying its effects.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for key experiments involving this compound.

Adenosine Deaminase (ADA) Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 265 nm as adenosine is converted to inosine by ADA.

Materials:

-

Spectrophotometer capable of reading at 265 nm

-

Quartz cuvettes

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Adenosine solution (substrate)

-

Adenosine deaminase (enzyme)

-

This compound (inhibitor)

-

DMSO (for dissolving this compound)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a cuvette, mix the potassium phosphate buffer, ADA enzyme solution, and the desired concentration of this compound (or vehicle control).

-

Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding the adenosine substrate to the cuvette.

-

Immediately start monitoring the decrease in absorbance at 265 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value.

Phosphodiesterase 2 (PDE2) Inhibition Assay

This assay typically involves a two-step enzymatic reaction where the product of the PDE reaction (AMP or GMP) is converted to a detectable signal (e.g., colorimetric, fluorescent, or luminescent).

Materials:

-

Multi-well plates (e.g., 96-well)

-

Plate reader

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2)

-

cAMP or cGMP (substrate)

-

PDE2 enzyme

-

cGMP (for allosteric activation)

-

This compound (inhibitor)

-

Secondary enzyme (e.g., alkaline phosphatase or nucleotide pyrophosphatase)

-

Detection reagent

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the assay buffer.

-

In the wells of the plate, add the assay buffer, PDE2 enzyme, cGMP (for activation), and the desired concentration of this compound (or vehicle control).

-

Pre-incubate the mixture at a specified temperature (e.g., 30°C) for a certain duration (e.g., 15 minutes).

-

Initiate the PDE reaction by adding the cAMP or cGMP substrate.

-

Incubate for a defined period to allow for substrate hydrolysis.

-

Stop the PDE reaction (e.g., by adding a stop solution).

-

Add the secondary enzyme and incubate to convert the product of the PDE reaction.

-

Add the detection reagent and measure the signal using a plate reader.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Therapeutic Applications

The dual inhibitory properties of this compound make it a compound of interest for various therapeutic areas.

Cardiovascular Diseases

In the cardiovascular system, adenosine and cAMP play crucial roles in regulating heart rate, cardiac contractility, and vascular tone. By increasing the levels of these signaling molecules, this compound has shown potential in preclinical models for:

-

Anti-arrhythmic effects: this compound can modulate cardiac electrophysiology, potentially reducing the incidence of certain arrhythmias.

-

Cardioprotection: The accumulation of adenosine is known to have cardioprotective effects against ischemia-reperfusion injury.

-

Vasodilation: Increased cAMP levels in vascular smooth muscle cells can lead to vasodilation, which may be beneficial in conditions like pulmonary hypertension.

Inflammatory Diseases

Adenosine is a potent anti-inflammatory molecule, and cAMP signaling is also involved in modulating immune responses. This compound's ability to boost both pathways suggests its potential in treating inflammatory conditions. Research indicates that this compound can suppress the activation and function of various immune cells, including T cells and neutrophils. This makes it a candidate for investigating treatments for autoimmune diseases and other inflammatory disorders.

Neurological Disorders

In the central nervous system, adenosine acts as a neuromodulator, and cAMP is a key second messenger in neuronal signaling. The dual inhibition of ADA and PDE2 by this compound could be beneficial in:

-

Neuroprotection: Adenosine has neuroprotective properties and can protect neurons from excitotoxicity and ischemic damage.

-

Cognitive Enhancement: Modulating purinergic and cAMP signaling has been explored as a strategy for improving cognitive function.

-

Pain Management: Adenosine is involved in the modulation of nociceptive pathways, suggesting a potential role for this compound in pain relief.

Conclusion

This compound is a versatile pharmacological agent characterized by its dual inhibition of adenosine deaminase and phosphodiesterase 2. This unique mechanism of action leads to the synergistic elevation of adenosine and cAMP, impacting a wide range of physiological processes. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to explore the full potential of this compound in both basic research and as a lead compound for the development of novel therapeutics for cardiovascular, inflammatory, and neurological diseases. Further investigation into the in vivo efficacy and safety of this compound and its analogs is warranted to translate its promising preclinical findings into clinical applications.

An In-depth Technical Guide to the Biological Function of EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) is a versatile and potent small molecule inhibitor widely utilized in biomedical research. It exhibits a dual mechanism of action, functioning as a reversible inhibitor of Adenosine Deaminase (ADA) and a selective inhibitor of the cGMP-stimulated Phosphodiesterase 2 (PDE2). This dual activity allows this compound to modulate two critical signaling pathways: purine metabolism and cyclic nucleotide signaling. By increasing the local concentrations of adenosine and cyclic nucleotides (cAMP and cGMP), this compound elicits a wide range of biological effects, including the induction of apoptosis in cancer cells, modulation of immune responses, and maintenance of pluripotency in stem cells. This technical guide provides a comprehensive overview of this compound's mechanisms of action, quantitative inhibitory profile, key research applications, and detailed protocols for its experimental use.

Core Mechanisms of Action

This compound's biological functions are primarily attributed to its ability to inhibit two distinct enzyme families.

Inhibition of Adenosine Deaminase (ADA)

Adenosine Deaminase is a key enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. By inhibiting ADA, this compound prevents the degradation of adenosine, leading to its accumulation both intracellularly and in the extracellular space.[1][2] This elevated adenosine can then activate various adenosine receptor subtypes (A1, A2A, A2B, A3), triggering downstream signaling cascades that influence cellular proliferation, inflammation, and apoptosis.[2] The inhibition of ADA by this compound is reversible and has been shown to be time-dependent, involving both enantiomers of the racemic mixture.[3]

Selective Inhibition of Phosphodiesterase 2 (PDE2)

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby terminating their signaling.[4] this compound is a selective inhibitor of PDE2, a dual-substrate PDE that is uniquely stimulated by cGMP.[5][6] When intracellular cGMP levels rise, cGMP binds to the allosteric GAF-B domain of PDE2, increasing its hydrolytic activity towards its primary substrate, cAMP.[7][8] By inhibiting PDE2, this compound prevents the cGMP-stimulated degradation of cAMP, leading to an increase in intracellular cAMP levels.[9] This action is particularly significant in cells where both cGMP and cAMP signaling pathways are active, creating a complex cross-talk mechanism.[7][10] this compound shows significantly lower potency against other PDE isoforms, such as PDE1, PDE3, and PDE4, making it a valuable tool for dissecting the specific role of PDE2.[6]

Quantitative Inhibitory Profile

The efficacy and selectivity of this compound are quantitatively defined by its half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values against its targets. These values can vary depending on the species, tissue source, and experimental conditions.

| Target Enzyme | Species / Tissue | IC₅₀ Value | Reference(s) |

| Adenosine Deaminase (ADA) | Human Red Blood Cells | 1.2 µM | [11] |

| Calf Intestine | Kᵢ ≈ 1.8 nM for (+)-EHNA | [3][12] | |

| Phosphodiesterase 2 (PDE2) | Human Myocardium | 0.8 µM | [6][11] |

| Porcine Myocardium | 2 µM | [6][11] | |

| Rat Hepatocyte | 3.5 µM | [11] | |

| Human Platelet | 5.5 µM | [11] | |

| Murine Thymocytes | ~4 µM | [6] | |

| Other Phosphodiesterases | PDE1, PDE3, PDE4 | > 100 µM | [6] |

Key Biological Functions and Research Applications

The dual inhibitory action of this compound makes it a valuable tool across several fields of research.

-

Cancer Biology : this compound has been shown to induce apoptosis in various cancer cell lines, including malignant pleural mesothelioma, lung, and hepatic cancers.[13] The proposed mechanism involves the ADA-inhibitory effect, which increases intracellular adenosine concentrations, leading to the activation of apoptotic pathways.[13]

-

Stem Cell Biology : this compound can maintain the pluripotency of human embryonic stem cells (hESCs) in feeder-free culture conditions, effectively blocking spontaneous and directed neuronal differentiation.[14][15] Interestingly, this effect appears to be independent of its canonical ADA or PDE2 inhibitory functions, suggesting a novel mechanism of action in this context.[14][15]

-

Immunology : By increasing adenosine levels, this compound modulates immune cell function. Adenosine is a known immunomodulatory molecule, and its accumulation can suppress T-lymphocyte proliferation and inflammation.

-

Cardiovascular and Neuroprotective Research : The compound is used to study the cardioprotective and neuroprotective effects of adenosine during ischemic events. The synergistic accumulation of adenosine (via ADA inhibition) and cAMP (via PDE2 inhibition) can play a role in mediating these protective effects.[6]

Detailed Experimental Protocols

The following are generalized protocols for key assays used to characterize the function of this compound. Researchers should optimize these protocols for their specific experimental systems.

Protocol: In Vitro Adenosine Deaminase (ADA) Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and measures ADA activity by quantifying the production of inosine, which is then converted to uric acid and measured spectrophotometrically.[16]

Materials:

-

ADA Assay Buffer (e.g., 25 mM Tris, pH 7.5)

-

Purified ADA enzyme or cell/tissue lysate

-

Adenosine substrate solution

-

ADA Convertor and Developer reagents (containing purine nucleoside phosphorylase, xanthine oxidase, and a probe)

-

This compound stock solution (in DMSO or water)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading at ~293 nm

Procedure:

-

Standard Curve Preparation : Prepare an inosine standard curve (0-10 nmol/well) in the 96-well plate. Adjust the final volume of each standard to 50 µL with ADA Assay Buffer.

-

Sample Preparation : Prepare cell or tissue lysates by homogenizing in cold ADA Assay Buffer. Centrifuge to clarify and collect the supernatant.[17]

-

Reaction Setup : For inhibitor testing, add lysate (containing ADA) to wells. Add varying concentrations of this compound or vehicle control. Adjust the final volume to 50 µL with ADA Assay Buffer. Include a "Reagent Background Control" well with only Assay Buffer.

-

Reaction Mix Preparation : Prepare a master mix containing ADA Substrate, ADA Convertor, and ADA Developer according to the kit manufacturer's instructions.

-

Initiate Reaction : Add 50 µL of the Reaction Mix to each well (standards, samples, and controls). The total reaction volume is 100 µL.

-

Measurement : Immediately begin reading the absorbance at 293 nm in kinetic mode at 37°C for at least 30 minutes.[16]

-

Calculation : Determine the rate of reaction (V) from the linear portion of the kinetic curve. Calculate the percent inhibition for each this compound concentration relative to the vehicle control to determine the IC₅₀ value.

Protocol: In Vitro Phosphodiesterase (PDE) Activity Assay (Radioenzymatic)

This two-step assay is a classic and reliable method for measuring PDE activity by quantifying the conversion of radiolabeled cAMP to 5'-AMP.[18][19]

Materials:

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

[³H]-cAMP substrate

-

Purified PDE2 enzyme or cell fraction

-

This compound stock solution

-

Snake venom (e.g., from Crotalus atrox, containing 5'-nucleotidase)

-

Anion-exchange resin (e.g., Dowex 1x8-400)

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup : In microcentrifuge tubes, add Assay Buffer, varying concentrations of this compound or vehicle control, and the PDE2 enzyme source.

-

Initiate PDE Reaction : Add [³H]-cAMP to each tube to start the reaction. For PDE2, also add a low concentration of cGMP (e.g., 1 µM) to stimulate activity. Incubate at 30°C for 10-20 minutes.

-

Terminate Reaction : Stop the PDE reaction by boiling the tubes for 2 minutes, then cool on ice.[18]

-

5'-Nucleotidase Reaction : Add snake venom to each tube and incubate at 30°C for 10 minutes. This converts the [³H]-5'-AMP product to [³H]-adenosine.

-

Separation : Add a slurry of the anion-exchange resin to each tube. The resin binds the unreacted, negatively charged [³H]-cAMP, while the neutral [³H]-adenosine product remains in the supernatant.[18]

-

Measurement : Centrifuge the tubes. Transfer a portion of the supernatant to a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculation : The measured counts per minute (CPM) are proportional to the PDE activity. Calculate percent inhibition to determine the IC₅₀ value.

Workflow: Assessment of Apoptosis in Cancer Cells via TUNEL Staining

This workflow outlines the key steps to assess this compound-induced apoptosis in a cell culture model.

Summary and Considerations

This compound is a powerful pharmacological tool due to its dual inhibition of adenosine deaminase and phosphodiesterase 2. This allows researchers to manipulate purine and cyclic nucleotide signaling pathways to study a variety of biological processes.

Key Considerations for Researchers:

-

Dual Action : When interpreting results, it is crucial to consider that the observed effects could be due to ADA inhibition, PDE2 inhibition, or a synergistic combination of both.

-

Off-Target Effects : While relatively selective, high concentrations of this compound may have off-target effects. For instance, some studies have reported effects on cell motility and actin assembly that may be independent of its primary targets.

-

Enantiomers : Commercial this compound is often a racemic mixture. The (+) and (-) enantiomers have different kinetic profiles for ADA inhibition, which could influence experimental outcomes.[3][12]

-

Cell-Type Specificity : The functional consequences of this compound treatment are highly dependent on the specific expression and localization of its targets (ADA, PDE2) and the downstream signaling components (adenosine receptors, PKA, PKG) within the chosen experimental model.

By carefully designing experiments and considering these factors, researchers can effectively leverage this compound to gain valuable insights into complex cellular signaling networks in health and disease.

References

- 1. Pharmacokinetics of inhibition of adenosine deaminase by erythro-9-(2-hydroxy-3-nonyl)adenine in CBA mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sedative and electroencephalographic actions of erythro-9-(2-hydroxy-3-nonyl)-adenine (this compound): relationship to inhibition of brain adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of inhibition of calf intestinal adenosine deaminase by (+)- and (-)-erythro-9-(2-hydroxy-3-nonyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cGMP signals modulate cAMP levels in a compartment-specific manner to regulate catecholamine-dependent signalling in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ahajournals.org [ahajournals.org]

- 10. The Role of Cyclic Nucleotide Signaling Pathways in Cancer: Targets for Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. stemcell.com [stemcell.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Erythro-9-(2-hydroxy-3-nonyl)adenine (this compound) blocks differentiation and maintains the expression of pluripotency markers in human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. abcam.com [abcam.com]

- 17. abcam.com [abcam.com]

- 18. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

The Role of EHNA in Purinergic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) is a potent and versatile pharmacological tool extensively utilized in the study of purinergic signaling. Its primary mechanism of action involves the dual inhibition of adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2). By inhibiting ADA, this compound effectively prevents the degradation of adenosine, leading to its accumulation in the extracellular space. This elevation in adenosine concentration subsequently modulates the activity of four G-protein coupled adenosine receptor subtypes (A1, A2A, A2B, and A3), each triggering distinct downstream signaling cascades. This technical guide provides an in-depth overview of this compound's role in purinergic signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways to support researchers and professionals in drug development.

Mechanism of Action of this compound

This compound exerts its influence on purinergic signaling through two primary inhibitory actions:

-

Inhibition of Adenosine Deaminase (ADA): ADA is a key enzyme responsible for the irreversible deamination of adenosine to inosine, thus terminating its signaling activity.[1] this compound is a potent reversible inhibitor of ADA, leading to a significant increase in both intracellular and extracellular adenosine concentrations.[2][3] This accumulation of adenosine is the principal mechanism by which this compound modulates purinergic signaling pathways.

-

Inhibition of Phosphodiesterase 2 (PDE2): this compound also selectively inhibits the cGMP-specific phosphodiesterase (PDE2).[4][5] PDE2 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE2, this compound can lead to an increase in intracellular levels of these second messengers, further influencing downstream signaling events. However, its effect on purinergic signaling is predominantly attributed to its potent inhibition of ADA.

Quantitative Data: this compound Inhibition and Adenosine Accumulation

The inhibitory potency of this compound on ADA and PDE2, as well as its effect on adenosine levels, has been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: Inhibitory Potency (IC50) of this compound on Adenosine Deaminase (ADA)

| Tissue/Cell Type | Species | IC50 Value (µM) | Reference |

| Human Red Blood Cells | Human | 1.2 | [Source 1, 2] |

| Human Myocardium | Human | 0.8 | [4] |

| Porcine Myocardium | Pig | 2 | [4] |

| C33A Cervical Cancer Cells | Human | 374 | [6] |

| CaSki Cervical Cancer Cells | Human | 273.6 | [6] |

| HeLa Cervical Cancer Cells | Human | 252.2 | [6] |

| Activated T Lymphocytes | Human | 391.8 | [6] |

| Murine Ileum | Mouse | Not specified | [7] |

| General (Fluorescence Assay) | - | 0.006 ± 0.002 | [8] |

Table 2: Inhibitory Potency (IC50) of this compound on Phosphodiesterase 2 (PDE2)

| Tissue/Cell Type | Species | IC50 Value (µM) | Reference |

| General | - | 4 | [4] |

| Human Myocardium (cGMP-stimulated) | Human | 0.8 | [4] |

| Porcine Myocardium (cGMP-stimulated) | Pig | 2 | [4] |

| General (cGMP-stimulated) | - | 0.8 - 4 | [5] |

Table 3: this compound-Induced Increase in Adenosine Concentration

| Experimental Model | This compound Concentration | Duration | Fold/Concentration Increase | Reference |

| Malignant Pleural Mesothelioma Cells | 0.3 mM | 3-9 hours | Time-dependent increase in intracellular adenosine | [2] |

| In vivo microdialysis in rat basal forebrain (Ethanol-induced) | 300 mM (perfused) | 80 minutes | ~4-fold increase in extracellular adenosine | [9][10] |

| Lymphatic Endothelial Cells | 10 µM | - | Used to sustain adenosine effects | [11] |

| NK92 Cells | 10 µM | 12 hours | Used to inhibit adenosine deaminase | [12] |

| Human Astrocytoma & Bovine Endothelial Cells (Simulated Ischemia) | Not specified | - | Potent elevation of adenosine release | [13] |

Purinergic Signaling Pathways Modulated by this compound-Induced Adenosine

The accumulation of extracellular adenosine following this compound treatment leads to the activation of four adenosine receptor subtypes, each coupled to distinct G-protein signaling pathways.

A1 Adenosine Receptor (A1AR) Signaling

A1ARs are typically coupled to inhibitory G-proteins (Gi/o). Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1] This, in turn, reduces the activity of Protein Kinase A (PKA). A1AR activation can also modulate other signaling pathways, including the activation of phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2.[14][15]

A2A Adenosine Receptor (A2AAR) Signaling

A2AARs are coupled to stimulatory G-proteins (Gs). Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA.[16][17] The PKA pathway can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[16]

A2B Adenosine Receptor (A2BAR) Signaling

A2BARs are also coupled to Gs proteins, and their activation similarly increases cAMP levels.[18] However, they can also couple to Gq proteins, leading to the activation of Phospholipase C (PLC).[18] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[19][20]

A3 Adenosine Receptor (A3AR) Signaling

Similar to A1ARs, A3ARs are coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP.[21] They can also couple to Gq proteins, activating the PLC pathway.[21] Furthermore, A3AR activation has been shown to modulate MAPK pathways.[22][23]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the effects of this compound on purinergic signaling.

Measurement of Adenosine Deaminase (ADA) Activity

Principle: This spectrophotometric assay measures the decrease in absorbance at 265 nm as adenosine is converted to inosine by ADA.

Materials:

-

Spectrophotometer capable of reading UV wavelengths

-

UV-transparent cuvettes or microplates

-

Phosphate buffer (50 mM, pH 7.4)

-

Adenosine solution (substrate)

-

This compound solution (inhibitor)

-

Cell or tissue lysate containing ADA

Protocol:

-

Prepare a reaction mixture containing phosphate buffer and the cell/tissue lysate.

-

Add this compound at various concentrations to the experimental samples and an equivalent volume of vehicle to the control samples.

-

Pre-incubate the mixtures at 37°C for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the adenosine solution.

-

Immediately measure the change in absorbance at 265 nm over time. The rate of decrease in absorbance is proportional to the ADA activity.

-

Calculate the percent inhibition at each this compound concentration and determine the IC50 value.

Quantification of Extracellular Adenosine by HPLC-MS

Principle: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) provides a highly sensitive and specific method for the quantification of adenosine in biological samples.

Materials:

-

HPLC-MS system (e.g., Triple Quadrupole)

-

C18 reverse-phase HPLC column

-

Mobile phase A: Ammonium acetate in water

-

Mobile phase B: Acetonitrile

-

Adenosine standard solutions

-

Stable isotope-labeled internal standard (e.g., 13C5-adenine)

-

Cell culture supernatant or microdialysis samples

-

This compound

Protocol:

-

Treat cells or perfuse tissue with this compound for the desired time.

-

Collect the cell culture supernatant or microdialysate.

-

To prevent further adenosine metabolism, immediately add a "stop solution" containing inhibitors of adenosine transporters and kinases, along with this compound.

-

Spike the samples with the internal standard.

-

Prepare a standard curve using known concentrations of adenosine.

-

Inject the samples and standards onto the HPLC-MS system.

-

Separate adenosine from other components using a gradient of mobile phase A and B.

-

Detect and quantify adenosine and the internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

Calculate the concentration of adenosine in the samples by comparing the peak area ratio of adenosine to the internal standard against the standard curve.[24]

Measurement of Intracellular cAMP Levels

Principle: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or time-resolved fluorescence resonance energy transfer (TR-FRET) assays are commonly used to measure changes in intracellular cAMP levels.

Materials:

-

Cell culture system

-

This compound and adenosine receptor agonists/antagonists

-

cAMP assay kit (e.g., ELISA or TR-FRET based)

-

Plate reader capable of measuring absorbance, fluorescence, or luminescence

Protocol:

-

Seed cells in a multi-well plate and grow to the desired confluency.

-

Pre-treat cells with this compound to inhibit ADA.

-

Stimulate the cells with an adenosine receptor agonist (or antagonist) for a specific time.

-

Lyse the cells according to the assay kit protocol to release intracellular cAMP.

-

Perform the cAMP measurement following the manufacturer's instructions. This typically involves a competitive binding reaction between the sample cAMP and a labeled cAMP conjugate for a limited number of antibody binding sites.

-

Read the signal on a plate reader. The signal intensity will be inversely proportional to the amount of cAMP in the sample.

-

Calculate the cAMP concentration based on a standard curve.[25][26][27]

References

- 1. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Adenosine deaminase inhibitor this compound exhibits a potent anticancer effect against malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound hydrochloride | Deaminases | Tocris Bioscience [tocris.com]

- 6. Inhibition of adenosine deaminase activity reverses resistance to the cytotoxic effect of high adenosine levels in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of ethanol on extracellular levels of adenosine in the basal forebrain: An in vivo microdialysis study in freely behaving rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of ethanol on extracellular levels of adenosine in the basal forebrain: an in vivo microdialysis study in freely behaving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of Adenosine on Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adenosine Concentration Determination for in Vitro Tumor Microenvironment Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of adenosine concentration and cytoprotective effects of novel reversible adenosine deaminase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A1 adenosine receptor-mediated PKC and p42/p44 MAPK signaling in mouse coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. commerce.bio-rad.com [commerce.bio-rad.com]

- 19. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 20. researchgate.net [researchgate.net]

- 21. Involvement of mitogen protein kinase cascade in agonist-mediated human A(3) adenosine receptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A3 adenosine and CB1 receptors activate a PKC-sensitive Cl− current in human nonpigmented ciliary epithelial cells via a Gβγ-coupled MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. med.und.edu [med.und.edu]

- 25. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.sg]

- 26. Live-cell Measurement of Odorant Receptor Activation Using a Real-time cAMP Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to EHNA's Effect on Cyclic Nucleotides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) on cyclic nucleotide signaling. This compound is a potent and versatile pharmacological tool used to investigate the intricate roles of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in various physiological and pathological processes. This document details this compound's dual mechanism of action, its quantitative impact on cyclic nucleotide levels, and the experimental protocols necessary for its study.

Core Mechanism of Action: A Dual Inhibitor

This compound exerts its effects on cyclic nucleotide signaling primarily through the inhibition of two key enzymes:

-

Phosphodiesterase 2 (PDE2): this compound is a selective inhibitor of the cGMP-stimulated phosphodiesterase, PDE2.[1][2] This enzyme is unique in that it hydrolyzes both cAMP and cGMP, and its activity is allosterically activated by cGMP.[1] By inhibiting PDE2, this compound prevents the breakdown of cAMP, particularly in cellular environments with elevated cGMP levels. This compound completely ablates the ability of cGMP to activate PDE2 activity, while having a much smaller inhibitory effect on the unstimulated enzyme.[1]

-

Adenosine Deaminase (ADA): this compound is also a potent inhibitor of adenosine deaminase, the enzyme responsible for the deamination of adenosine to inosine.[3][4] This inhibition leads to an accumulation of adenosine, which can then activate adenosine receptors, leading to downstream effects on adenylyl cyclase and consequently, cAMP levels.

This dual inhibition makes this compound a complex but powerful tool for dissecting the interplay between the adenosine and cyclic nucleotide signaling pathways.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound varies depending on the target enzyme and the tissue or cell type. The following tables summarize the key quantitative data available.

| Target Enzyme | Species/Tissue | IC50 Value (µM) | Reference(s) |

| PDE2 | |||

| cGMP-stimulated PDE2 | Human Myocardium | 0.8 | [1] |

| cGMP-stimulated PDE2 | Porcine Myocardium | 2 | [1] |

| PDE2 | Thymocytes | ~4 | [2] |

| Adenosine Deaminase | |||

| Adenosine Deaminase | Brain (in vivo) | 2.5 (effective dose) | [4] |

Table 1: Inhibitory Potency of this compound on PDE2 and Adenosine Deaminase.

Impact on Intracellular Cyclic Nucleotide Levels

The primary consequence of this compound's enzymatic inhibition is the modulation of intracellular cAMP and cGMP concentrations. The precise effect is context-dependent, influenced by the basal activity of adenylyl and guanylyl cyclases, the expression levels of different PDE isoforms, and the presence of adenosine receptors.

In endothelial cells, the effect of cGMP on permeability is biphasic, a phenomenon influenced by the relative activities of PDE2 and PDE3. At low concentrations, cGMP can potentiate the inhibitory effects of cAMP on permeability, likely through the inhibition of PDE3. However, at higher concentrations, cGMP activates PDE2, leading to increased cAMP hydrolysis and a reversal of the inhibitory effect.[5][6]

Studies in platelets have shown that both cAMP and cGMP are crucial in regulating platelet function, with a high degree of interconnection between their signaling pathways.[7][8] this compound, by modulating the levels of these cyclic nucleotides, can influence platelet aggregation and other functions.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the effects of this compound.

Phosphodiesterase 2 (PDE2) Inhibition Assay

A common method to determine the inhibitory activity of this compound on PDE2 is through a radioenzymatic assay.

Principle: This assay measures the conversion of radiolabeled cAMP or cGMP to their respective 5'-monophosphates by the PDE2 enzyme in the presence and absence of this compound.

Generalized Protocol:

-

Enzyme Preparation: Isolate or obtain purified/recombinant PDE2 enzyme.

-

Reaction Mixture: Prepare a reaction buffer containing a fixed concentration of the PDE2 enzyme, a specific concentration of radiolabeled substrate (e.g., [³H]cAMP or [³H]cGMP), and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

-

Termination: Stop the reaction, often by boiling or adding a stop solution.

-

Separation: Separate the radiolabeled product (e.g., [³H]AMP or [³H]GMP) from the unreacted substrate. This can be achieved using techniques like anion-exchange chromatography or by using snake venom nucleotidase to convert the 5'-monophosphate to the corresponding nucleoside, which can then be separated by chromatography.

-

Quantification: Measure the radioactivity of the product using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the inhibition curve.

Measurement of Intracellular cAMP and cGMP Levels

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying intracellular cyclic nucleotide concentrations.

Principle: This assay is based on the competition between the cyclic nucleotide in the sample and a fixed amount of labeled cyclic nucleotide for a limited number of binding sites on a specific antibody.

Generalized Protocol:

-

Cell Culture and Treatment: Culture the cells of interest and treat them with different concentrations of this compound for a specified duration.

-

Cell Lysis: Lyse the cells to release the intracellular contents, including cAMP and cGMP. Acidic lysis (e.g., with 0.1 M HCl) is often used to inactivate phosphodiesterases and stabilize the cyclic nucleotides.[9]

-

Sample Preparation: Centrifuge the cell lysates to remove cellular debris. The supernatant containing the cyclic nucleotides can be used directly or after a purification/acetylation step to increase assay sensitivity.

-

ELISA Procedure:

-

Add standards and samples to the wells of a microplate pre-coated with a capture antibody.

-

Add a fixed amount of enzyme-conjugated cyclic nucleotide (the tracer).

-

Add a specific primary antibody against the cyclic nucleotide.

-

Incubate to allow for competitive binding.

-

Wash the wells to remove unbound reagents.

-

Add a substrate for the enzyme conjugate, which will generate a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: The intensity of the color is inversely proportional to the concentration of the cyclic nucleotide in the sample. Generate a standard curve using known concentrations of cAMP or cGMP and use it to determine the concentrations in the experimental samples.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its study.

Caption: Signaling pathways affected by this compound's dual inhibitory action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rapid regulation of PDE-2 and PDE-4 cyclic AMP phosphodiesterase activity following ligation of the T cell antigen receptor on thymocytes: analysis using the selective inhibitors erythro-9-(2-hydroxy-3-nonyl)-adenine (this compound) and rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sedative and electroencephalographic actions of erythro-9-(2-hydroxy-3-nonyl)-adenine (this compound): relationship to inhibition of brain adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of adenosine deaminase by erythro-9-(2-hydroxy-3-nonyl)adenine (this compound) mimics the effect of inescapable shock on escape learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Differential regulation of endothelial cell permeability by cGMP via phosphodiesterases 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel roles of cAMP/cGMP-dependent signaling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 9. content.abcam.com [content.abcam.com]

Foundational Research on EHNA's Enzymatic Inhibition: A Technical Guide

Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) is a potent and versatile enzyme inhibitor, primarily recognized for its dual inhibitory action on adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2). This technical guide provides an in-depth overview of the foundational research concerning this compound's enzymatic inhibition, tailored for researchers, scientists, and drug development professionals. The following sections detail quantitative inhibition data, experimental methodologies, and the signaling pathways influenced by this compound's activity.

Quantitative Inhibition Data

The inhibitory potency of this compound against its primary targets, adenosine deaminase and phosphodiesterase 2, has been quantified across various species and tissues. The following tables summarize the key inhibition constants (IC50), providing a comparative view of this compound's efficacy.

Table 1: this compound Inhibition of Adenosine Deaminase (ADA)

| Species/Tissue | IC50 (µM) | Reference(s) |

| Human Red Blood Cells | 1.2 | [1][2] |

| Not Specified | 0.006 | [3] |

Table 2: this compound Inhibition of Phosphodiesterase 2 (PDE2)

| Species/Tissue | Condition | IC50 (µM) | Reference(s) |

| Human Myocardium | cGMP-stimulated | 0.8 | [4][5][6] |

| Porcine Myocardium | cGMP-stimulated | 2 | [4][5][6] |

| Rat Hepatocyte | Not Specified | 3.5 | [2] |

| Human Platelet | Not Specified | 5.5 | [2] |

| General | Not Specified | 4 | [4][5][6] |

| Frog Ventricle | cGMP-stimulated | ~3-5 | [7] |

| Murine Thymocytes | cGMP-stimulated | ~4 |

This compound demonstrates marked selectivity for PDE2 over other phosphodiesterase isoforms. Studies have shown that the IC50 values for this compound against PDE1, PDE3, and PDE4 are significantly higher, often exceeding 100 µM, underscoring its specificity for PDE2.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. Below are representative protocols for assessing the enzymatic activity of ADA and PDE2, which can be adapted to evaluate the inhibitory effects of compounds like this compound.

Adenosine Deaminase (ADA) Inhibition Assay (Spectrophotometric Method)

This protocol is based on the enzymatic deamination of adenosine to inosine, followed by a series of reactions that produce a quantifiable colorimetric product.

Materials:

-

Phosphate buffer (50 mM, pH 7.4)

-

Adenosine solution (substrate)

-

Purine nucleoside phosphorylase (PNP)

-

Xanthine oxidase (XOD)

-

N-Ethyl-N-(2-hydroxy-3-sulphopropyl)-3-methylaniline (EHSPT)

-

4-aminoantipyrine (4-AA)

-

Peroxidase (POD)

-

This compound or other inhibitors

-

Microplate reader or spectrophotometer (540/550 nm)

-

96-well microplate

-

Incubator at 37°C

Procedure:

-

Reagent Preparation: Prepare working solutions of all enzymes and reagents in phosphate buffer. The final concentration of each component in the reaction mixture should be optimized based on preliminary experiments.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in phosphate buffer.

-

Assay Setup:

-

Blank: Add buffer and all reagents except the ADA enzyme.

-

Control (No Inhibitor): Add ADA enzyme, substrate, and all subsequent reagents.

-

Inhibitor Wells: Add ADA enzyme, the desired concentration of this compound, substrate, and all subsequent reagents.

-

-

Reaction Initiation: To each well of a 96-well plate, add 10 µL of the sample (or standard) and 180 µL of a reagent mixture containing PNP, XOD, EHSPT, 4-AA, and POD in buffer.

-

Incubation: Incubate the plate at 37°C for 7 minutes.

-

Color Development: Add 90 µL of the adenosine substrate solution to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 550 nm (A1) and then again after a further 10-minute incubation at 37°C (A2).

-

Calculation: The ADA activity is proportional to the change in absorbance over time (A2 - A1). The percentage of inhibition by this compound can be calculated by comparing the activity in the inhibitor wells to the control well. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Phosphodiesterase 2 (PDE2) Inhibition Assay (Radioenzymatic Method)

This protocol measures PDE2 activity by quantifying the hydrolysis of radiolabeled cyclic AMP (cAMP).

Materials:

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2 and 1 mM dithiothreitol)

-

[³H]-cAMP (radiolabeled substrate)

-

Unlabeled cAMP

-

cGMP (for stimulation of PDE2 activity)

-

PDE2 enzyme preparation (purified or from tissue homogenate)

-

This compound or other inhibitors

-

Snake venom nucleotidase

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation fluid and counter

Procedure:

-